

Effects of gamma irradiation on Poliglecaprone molecular weight and how to mitigate them

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Compound of Interest

Compound Name: Poliglecaprone

Cat. No.: B1204747

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Technical Support Center: Poliglecaprone and Gamma Irradiation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of gamma irradiation on the molecular weight of **Poliglecaprone** and strategies to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is **Poliglecaprone** and why is gamma irradiation used for its sterilization?

Poliglecaprone (often abbreviated as PGCL) is a synthetic, absorbable monofilament suture material derived from a copolymer of glycolide and epsilon-caprolactone. It is widely used in soft tissue approximation. Gamma irradiation is a common and effective method for sterilizing medical devices made from polymers like **Poliglecaprone** because it can penetrate packaging materials and effectively kill microorganisms by breaking down their DNA.

Q2: What is the primary effect of gamma irradiation on the molecular weight of **Poliglecaprone**?

The primary effect of gamma irradiation on **Poliglecaprone** is a decrease in its molecular weight. This occurs due to a process called chain scission, where the high-energy gamma rays break the covalent bonds of the polymer chains, creating shorter fragments. While some

crosslinking (formation of bonds between polymer chains) can also occur, chain scission is typically the dominant effect for aliphatic polyesters like **Poliglecaprone**. This reduction in molecular weight can alter the material's mechanical properties and degradation profile.

Q3: Can the degradation of **Poliglecaprone** during gamma irradiation be completely prevented?

Completely preventing any change in the molecular weight of **Poliglecaprone** during gamma irradiation is challenging. However, the extent of degradation can be significantly reduced or mitigated. Strategies to achieve this include optimizing the irradiation dose, performing irradiation at low temperatures, and, most commonly, incorporating antioxidants or radioprotectants into the polymer formulation.

Q4: What are antioxidants and how do they protect **Poliglecaprone**?

Antioxidants are molecules that can inhibit the oxidation of other molecules. In the context of gamma irradiation, they act as free-radical scavengers. Gamma rays generate highly reactive free radicals on the polymer chains, which can lead to chain scission. Antioxidants, such as Vitamin E (α -tocopherol), can neutralize these free radicals, thus interrupting the degradation cascade and preserving the polymer's molecular weight and properties.

Troubleshooting Guide

Problem 1: Significant and unexpected decrease in the molecular weight of **Poliglecaprone** after a standard 25 kGy gamma irradiation cycle.

- Possible Causes:
 - High Bioburden: The initial microbial load on the product was higher than anticipated, necessitating a higher actual dose to achieve the target sterility assurance level (SAL).
 - Dose Inhomogeneity: The irradiation process delivered a non-uniform dose, with some parts of the sample receiving a dose significantly higher than 25 kGy.
 - Presence of Oxygen: Irradiation in the presence of oxygen can accelerate oxidative degradation, leading to more pronounced chain scission.

- Absence of Stabilizers: The **Poliglecaprone** formulation may lack an adequate amount of antioxidants or stabilizers.
- Solutions:
 - Bioburden Monitoring: Regularly monitor the bioburden of the product before sterilization to ensure the adequacy of the 25 kGy dose.
 - Dosimetry Mapping: Work with the irradiation provider to ensure proper dosimetry mapping of the irradiation chamber to guarantee a uniform dose distribution.
 - Inert Atmosphere Packaging: Package the **Poliglecaprone**-based device in an inert atmosphere (e.g., nitrogen or argon) or under vacuum to minimize the presence of oxygen during irradiation.
 - Incorporate Antioxidants: Consider incorporating a biocompatible antioxidant, such as Vitamin E, into the **Poliglecaprone** formulation during the manufacturing process.

Problem 2: Discoloration (yellowing) of the **Poliglecaprone** material after gamma irradiation.

- Possible Causes:
 - Formation of Chromophores: The gamma irradiation process can lead to the formation of color centers or chromophores within the polymer matrix due to the creation of macroradicals.
 - Oxidation of Additives: If the polymer formulation contains certain additives or stabilizers, these may oxidize upon irradiation, leading to colored byproducts.
- Solutions:
 - Use of Stabilizers: Certain stabilizers, such as phosphite-based antioxidants, have been shown to reduce the yellowing effect in some polymers.
 - UV Protection: Store the irradiated product away from UV light, as this can sometimes exacerbate discoloration.

- **Material Qualification:** If the discoloration is a concern for the final product, it may be necessary to qualify a grade of **Poliglecaprone** that is specifically designed for radiation stability.

Quantitative Data Summary

The following tables summarize the quantitative effects of gamma irradiation on the molecular weight of polyesters. As specific data for **Poliglecaprone** is limited in publicly available literature, data for Poly(D,L-lactide-co-glycolide) (PLGA), a structurally similar biodegradable polyester, is presented as a representative example.

Table 1: Effect of Gamma Irradiation Dose on the Number-Average Molecular Weight (Mn) of PLGA

Irradiation Dose (Mrad)	Irradiation Dose (kGy)	Number-Average Molecular Weight (Mn) (Da)	Percentage Decrease in Mn
0	0	25,200	0%
1.5	15	18,700	25.8%
2.5	25	17,800	29.4%
3.5	35	13,800	45.2%
4.5	45	12,900	48.8%
5.5	55	11,300	55.2%

Data adapted from a study on PLGA microparticles and serves as an illustrative example of the dose-dependent effect of gamma irradiation on polyester molecular weight.

Table 2: Mitigating Effect of α -Tocopherol (Vitamin E) on Cross-link Density of Irradiated UHMWPE

Polymer Formulation	Irradiation Dose (kGy)	Cross-link Density (mol/m ³)
Virgin UHMWPE	100	~190
0.1 wt% α -tocopherol blended UHMWPE	100	~160
0.3 wt% α -tocopherol blended UHMWPE	100	~100

This table illustrates that the presence of an antioxidant (α -tocopherol) reduces the extent of radiation-induced reactions (in this case, cross-linking in UHMWPE), which is analogous to its protective effect against chain scission in **Poliglecaprone**.

Detailed Experimental Protocols

Protocol 1: Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

This protocol outlines the general procedure for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of **Poliglecaprone** samples.

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **Poliglecaprone** sample into a glass vial.
 - Add an appropriate volume of a suitable solvent (e.g., Tetrahydrofuran (THF) or Chloroform) to achieve a concentration of 2-5 mg/mL.
 - Gently agitate the vial at room temperature until the polymer is completely dissolved.
 - Filter the solution through a 0.2 μ m PTFE syringe filter into a clean autosampler vial.
- Instrumentation and Conditions:
 - GPC System: An Agilent or Waters GPC system equipped with a refractive index (RI) detector.

- Columns: A set of two or three GPC columns suitable for organic solvents and the expected molecular weight range of the polymer (e.g., Agilent PLgel MIXED-D).
- Mobile Phase: Tetrahydrofuran (THF).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35-40 °C.
- Injection Volume: 50-100 µL.
- Calibration:
 - Prepare a series of polystyrene standards of known molecular weights (ranging from ~1,000 to ~2,000,000 Da) in the mobile phase.
 - Inject each standard and record the retention time.
 - Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.
- Data Analysis:
 - Inject the prepared **Poliglecaprone** sample solution.
 - Using the GPC software and the generated calibration curve, determine the Mn, Mw, and PDI (Mw/Mn) of the sample.

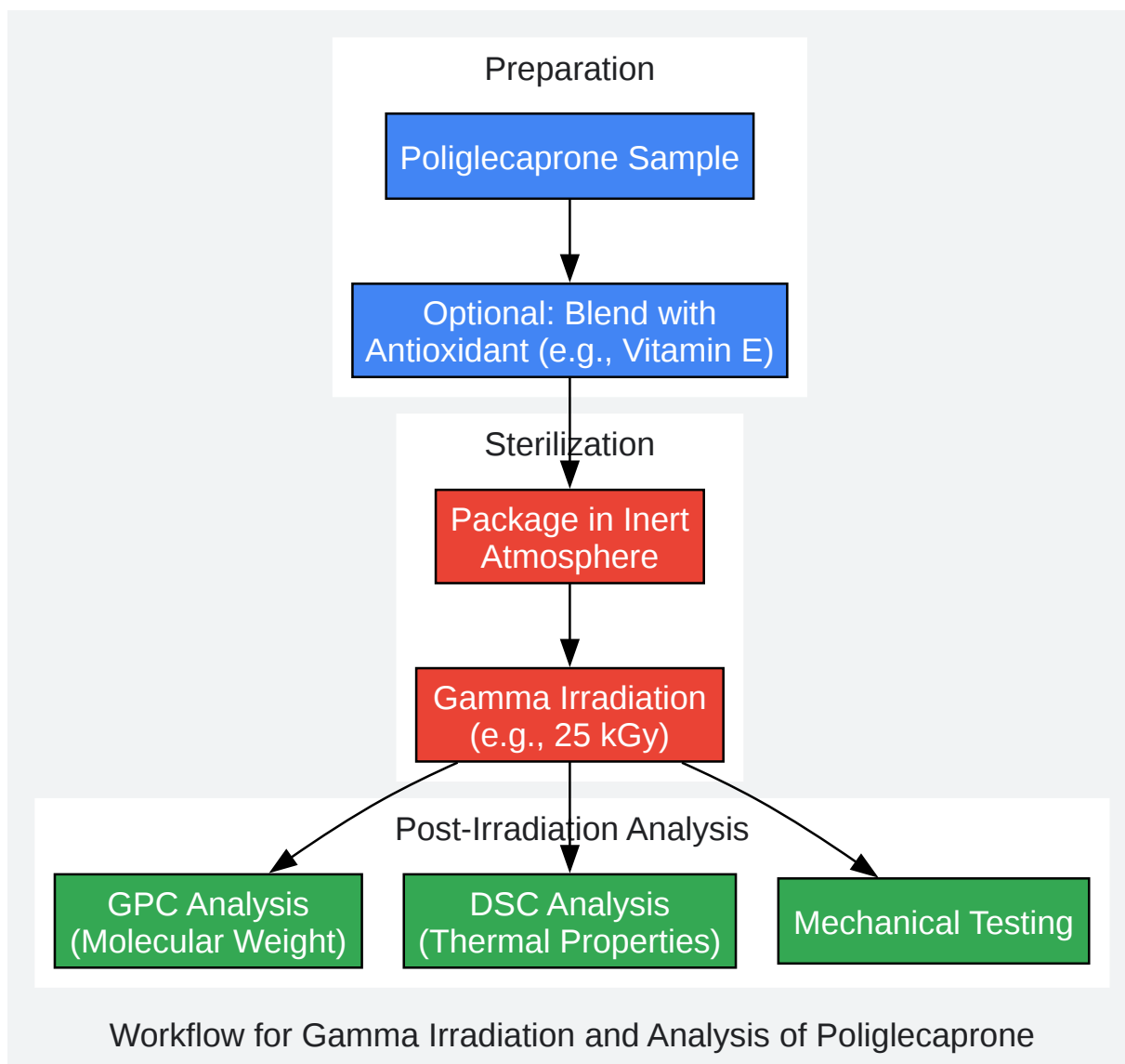
Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol is used to assess the thermal properties of **Poliglecaprone**, such as the glass transition temperature (T_g) and melting temperature (T_m), which can be affected by irradiation.

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **Poliglecaprone** sample into an aluminum DSC pan.
 - Crimp the pan securely with an aluminum lid.

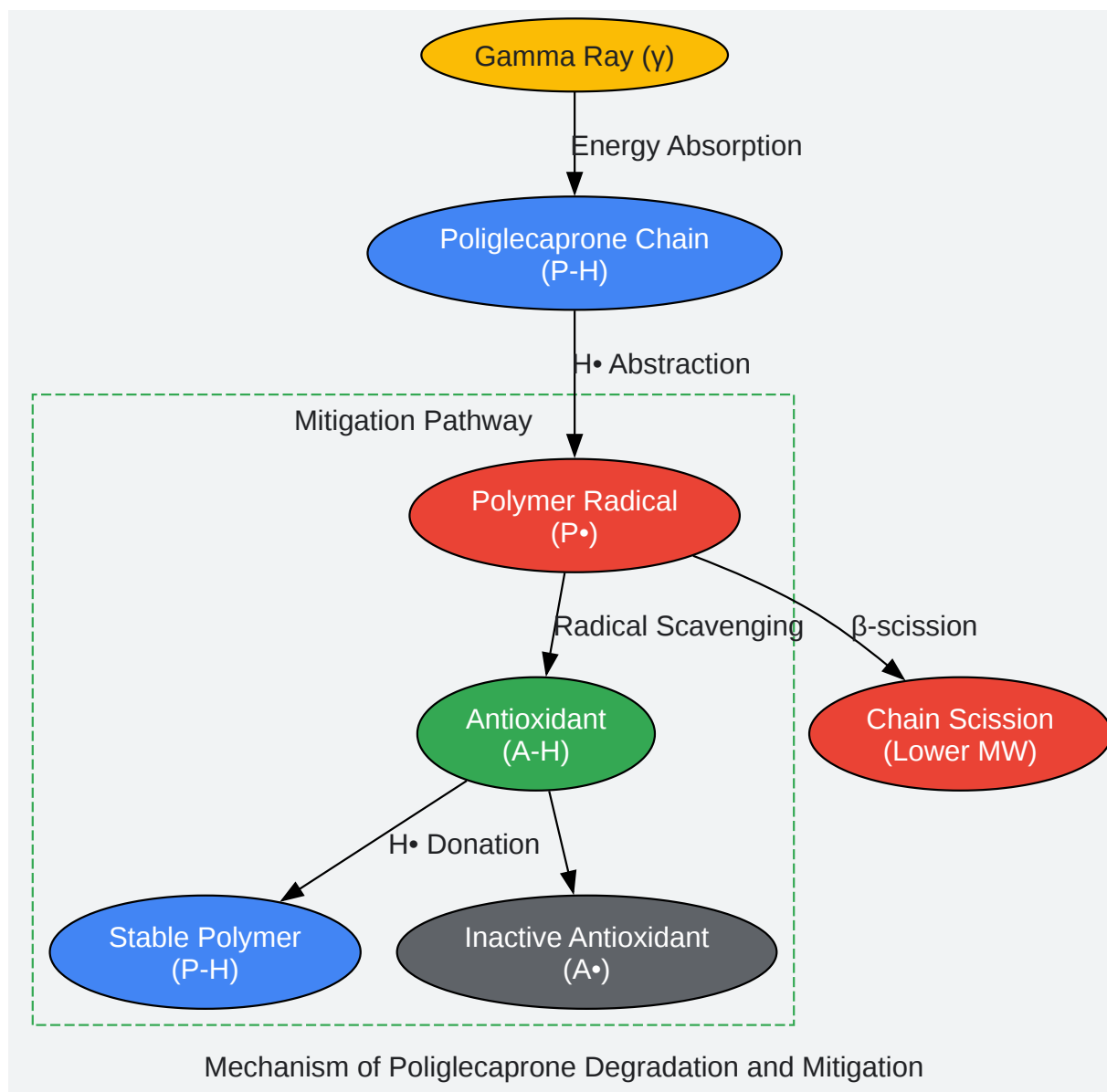
- Instrumentation and Conditions:
 - DSC Instrument: A TA Instruments or Mettler Toledo DSC.
 - Pan Type: Standard aluminum pans.
 - Purge Gas: Nitrogen, at a flow rate of 50 mL/min.
 - Heating/Cooling Program:
 - Heat 1: Ramp from 25 °C to 100 °C at a rate of 10 °C/min to erase the thermal history.
 - Cool: Cool from 100 °C to -80 °C at a rate of 10 °C/min.
 - Heat 2: Ramp from -80 °C to 100 °C at a rate of 10 °C/min.
- Data Analysis:
 - Analyze the data from the second heating scan.
 - Determine the glass transition temperature (T_g) as the midpoint of the step change in the heat flow curve.
 - Determine the melting temperature (T_m) as the peak of the melting endotherm.
 - The area under the melting peak can be used to calculate the enthalpy of fusion and subsequently the percent crystallinity.

Visualizations



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Caption: Experimental workflow from sample preparation to post-irradiation analysis.



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Caption: Degradation by chain scission and mitigation via antioxidant free-radical scavenging.

- To cite this document: BenchChem. [Effects of gamma irradiation on Poliglecaprone molecular weight and how to mitigate them]. BenchChem, [2025]. [Online PDF]. Available at:

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